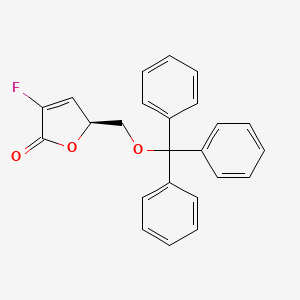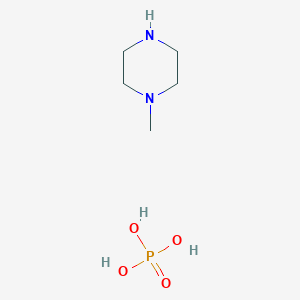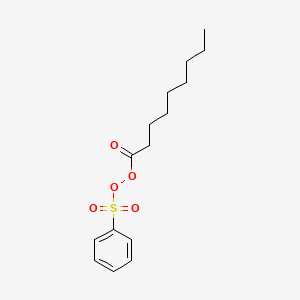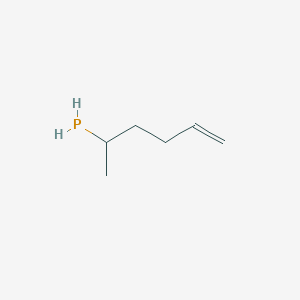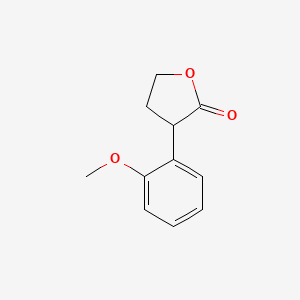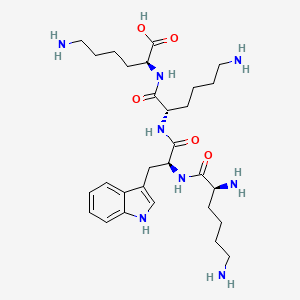![molecular formula C12H14O3 B14248021 4-[(benzyloxy)methyl]dihydro-2(3H)-furanone CAS No. 193070-22-3](/img/structure/B14248021.png)
4-[(benzyloxy)methyl]dihydro-2(3H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzyloxymethyl)tetrahydrofuran-2-one is an organic compound that belongs to the class of tetrahydrofurans It is characterized by a tetrahydrofuran ring substituted with a benzyloxymethyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxymethyl)tetrahydrofuran-2-one typically involves the protection of hydroxyl groups using benzyloxymethyl groups. One common method involves the reaction of tetrahydrofuran-2-one with benzyl chloromethyl ether in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of 4-(Benzyloxymethyl)tetrahydrofuran-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, the purification process often includes recrystallization or column chromatography to obtain a high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Benzyloxymethyl)tetrahydrofuran-2-one undergoes various chemical reactions, including:
Oxidation: The benzyloxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The tetrahydrofuran ring can be reduced to form dihydrofuran derivatives.
Substitution: The benzyloxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products:
Oxidation: Benzyloxyacetic acid or benzyloxyacetaldehyde.
Reduction: Dihydro-4-(benzyloxymethyl)furan.
Substitution: Various substituted tetrahydrofuran derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Benzyloxymethyl)tetrahydrofuran-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving tetrahydrofuran derivatives.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(Benzyloxymethyl)tetrahydrofuran-2-one involves its interaction with various molecular targets. The benzyloxymethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The tetrahydrofuran ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Tetrahydrofuran: A simpler analog without the benzyloxymethyl group.
Benzyloxymethyl ethers: Compounds with similar protective groups but different core structures.
Dihydrofuran derivatives: Compounds with reduced tetrahydrofuran rings.
Uniqueness: 4-(Benzyloxymethyl)tetrahydrofuran-2-one is unique due to the presence of both the benzyloxymethyl group and the tetrahydrofuran ring, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable intermediate in organic synthesis and a candidate for drug development.
Propiedades
Número CAS |
193070-22-3 |
|---|---|
Fórmula molecular |
C12H14O3 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
4-(phenylmethoxymethyl)oxolan-2-one |
InChI |
InChI=1S/C12H14O3/c13-12-6-11(9-15-12)8-14-7-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
Clave InChI |
UTFIPJMYDWGHDT-UHFFFAOYSA-N |
SMILES canónico |
C1C(COC1=O)COCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


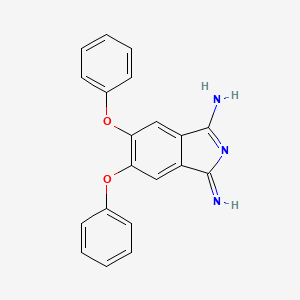
![N-[(4-Methoxyphenyl)carbamoyl]-L-isoleucine](/img/structure/B14247952.png)
![4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-N-cyclohexyl-2-pyridylamine](/img/structure/B14247955.png)

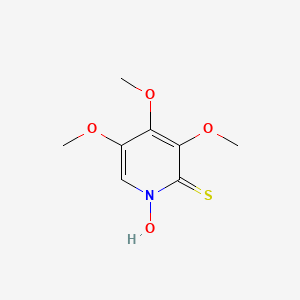
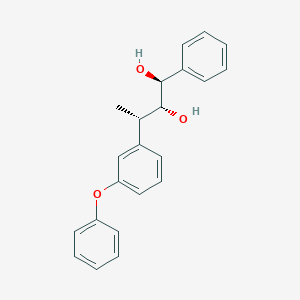

![1-{4-[(10-Bromodecyl)oxy]butyl}pyrene](/img/structure/B14247988.png)
